molecular formula C8H12O2 B13986860 4,6-Dimethylcyclohexane-1,3-dione

4,6-Dimethylcyclohexane-1,3-dione

Cat. No.: B13986860
M. Wt: 140.18 g/mol
InChI Key: WNYCEAPIXKWMNC-UHFFFAOYSA-N
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Description

4,6-Dimethylcyclohexane-1,3-dione (CAS RN: 69841-15-2) is a cyclic diketone compound with the molecular formula C8H12O2 and an average mass of 140.18 g/mol . This structure features two defined stereocenters, indicating the potential for specific stereoisomers such as the (4R,6S) form . Compounds within the cyclohexane-1,3-dione class are valuable building blocks in organic synthesis due to their active methylene group, which can form nucleophilic enolate anions for carbon-carbon bond formation . While direct applications for the 4,6-dimethyl isomer are less documented in the available literature, its well-known isomer, 5,5-dimethylcyclohexane-1,3-dione (Dimedone), showcases the significant utility of this chemical family . Dimedone is extensively used in multi-component reactions to synthesize complex heterocyclic structures like xanthenes and polyhydroquinolines, which are scaffolds of interest in medicinal chemistry . Furthermore, cyclic diketones like Dimedone are pivotal in synthesizing spiropyrimidines and other spiro heterocycles, which are privileged structures in drug discovery . The reactivity of such 1,3-dicarbonyl systems often involves tautomerism and their ability to act as leaving groups in metal-catalyzed C-C bond cleavage reactions, enabling diverse molecular transformations . This product is intended for research purposes as a chemical intermediate or building block in synthetic organic chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4,6-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C8H12O2/c1-5-3-6(2)8(10)4-7(5)9/h5-6H,3-4H2,1-2H3

InChI Key

WNYCEAPIXKWMNC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)CC1=O)C

Origin of Product

United States

Preparation Methods

Robinson Annulation Route (Classical Method)

One of the most established methods for synthesizing this compound is via the Robinson annulation reaction. This involves a Michael addition followed by an intramolecular aldol condensation:

  • Starting Materials: Diethyl propanedioate (diethyl malonate) and 4-methylpent-3-en-2-one (mesityl oxide).
  • Reaction Steps: Michael addition of diethyl malonate to mesityl oxide forms an intermediate which undergoes intramolecular aldol condensation under the reaction conditions.
  • Workup: Hydrolysis and acidification of the cyclized material lead to decarboxylation, furnishing 5,5-dimethylcyclohexane-1,3-dione.
  • Tautomerism: The product exists as a mixture of keto and enol tautomers.
  • Reference: This method is well documented in organic synthesis protocols and was detailed in a sophomore laboratory report and other organic chemistry literature.
Step Reagents/Conditions Outcome
Michael Addition Diethyl malonate + mesityl oxide Intermediate cyclized product
Hydrolysis & Acidification Acidic conditions Decarboxylation to dimedone

Gas-Phase Cyclization of Delta-Keto Esters (Patent Method)

A patented process (US3932511A) describes a gas-phase cyclization of delta-keto esters to produce cyclohexane-1,3-diones and their alkyl-substituted derivatives, including this compound:

  • Starting Material: Lower alkyl 5-oxo-hexanoate esters (delta-keto esters).
  • Catalyst: Thermally stable solid materials such as activated carbon or magnesium oxide with high internal surface area (100–1500 m²/g).
  • Reaction Conditions: Gaseous contact at temperatures from 100°C to 500°C, preferably 200°C to 350°C.
  • Advantages: Higher yield and avoidance of large quantities of sodium methanolate and sulfuric acid used in traditional methods.
  • By-products: Minimal; avoids formation of sodium sulfate.
  • Reference: US Patent US3932511A.
Parameter Details
Catalyst Activated carbon or MgO
Temperature Range 100–500°C (optimal 200–350°C)
Reaction Phase Gas phase
Starting Ester Lower alkyl 5-oxo-hexanoate esters
Yield Improved compared to classical methods

Base-Catalyzed Condensation in Dimethylformamide

Another synthetic approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with aryl isothiocyanates in the presence of potassium hydroxide in dimethylformamide (DMF):

  • Process: 5,5-Dimethylcyclohexane-1,3-dione dissolves in DMF with KOH; aryl isothiocyanates are added, and the mixture is stirred overnight.
  • Isolation: Acidification with acetic acid precipitates the product, which is then crystallized from ethanol.
  • Application: This method is often used for preparing derivatives but confirms the availability and reactivity of this compound.
  • Reference: ARKAT-USA research on thiocarboxamide derivatives.

Green Chemistry Approach: Aqueous Medium Synthesis of Derivatives

Ecofriendly synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes in aqueous media has been reported:

  • Reaction Conditions: Stirring in water with sodium bicarbonate as a catalyst at room temperature or under microwave irradiation.
  • Advantages: Simple, environmentally benign, and efficient.
  • Product Confirmation: Characterized by NMR and melting point analysis.
  • Reference: Scholars Research Library publication.

Comparative Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Yield/Notes Reference
Robinson Annulation Diethyl malonate + mesityl oxide Base catalysis, hydrolysis, acid Classical, well-established Mixture of keto/enol tautomers
Gas-Phase Cyclization of Delta-Keto Esters Lower alkyl 5-oxo-hexanoates Activated carbon/MgO, 100–500°C High yield, fewer by-products Improved yield, gas-phase process
Base-Catalyzed Condensation in DMF 5,5-Dimethylcyclohexane-1,3-dione + aryl isothiocyanates KOH in DMF, room temp, overnight Useful for derivatives synthesis Confirmed reactivity
Aqueous Medium Synthesis of Derivatives 5,5-Dimethylcyclohexane-1,3-dione + aromatic aldehydes Sodium bicarbonate, water, RT/microwave Ecofriendly, simple Efficient, mild conditions
Boric Acid Catalyzed Ketone Reactions Malonate, ketones Boric acid, room temp Mild, reusable catalyst Related diketone derivatives

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. It can act as a nucleophile in Michael addition reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, which can further undergo various transformations .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4,6-dimethylcyclohexane-1,3-dione and related compounds:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Physical Properties
This compound C₈H₁₂O₂ 4,6 140.18 (inferred) Data not explicitly provided
5,5-Dimethylcyclohexane-1,3-dione (dimedone) C₈H₁₂O₂ 5,5 140.18 CAS 126-81-8; safety data available
Cyclohexane-1,3-dione C₆H₈O₂ None 112.13 Precursor for multi-component reactions
5-(2,3,4,6-Tetramethylphenyl)cyclohexane-1,3-dione C₁₆H₂₀O₂ 5-(aryl) 244.33 LogP: 3.33; PSA: 34.14
Acetylacetone (pentane-2,4-dione) C₅H₈O₂ Linear diketone 100.12 Higher volatility vs. cyclic analogs

Key Observations :

  • Lipophilicity : Aryl-substituted derivatives (e.g., 5-(2,3,4,6-tetramethylphenyl)) exhibit higher LogP values (3.33) than alkyl-substituted analogs, suggesting enhanced membrane permeability .
Condensation and Cyclization Reactions
  • Cyclohexane-1,3-dione Derivatives : The unsubstituted parent compound readily undergoes multi-component reactions with aldehydes (e.g., benzaldehyde) and dimedone to form xanthene derivatives (e.g., 3,3-dimethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione) .
  • Role of Substituents : Methyl groups at the 4,6 positions may hinder nucleophilic attack compared to 5,5-dimethyl analogs, as seen in reactions with 1,3-diketones where steric bulk (e.g., 5,5-dimethylhexane-1,3-dione) prevented reactivity .
Heterocyclization
  • Thiophene Synthesis : Cyclohexane-1,3-dione reacts with aromatic amines and sulfur to form dihydrobenzo[b]thiophenes. Substituent positions (e.g., 4,6 vs. 5,5) could influence regioselectivity .
Antimicrobial Activity
  • Cyclohexane-1,3-dione derivatives (e.g., 5a-5h) exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The 4,6-dimethyl isomer may offer enhanced activity due to optimized steric effects.
Anthelmintic Potential
  • Piperazine-2,3-dione derivatives (e.g., 2a-i) show significant anthelmintic effects against Enterobius vermicularis and Fasciola hepatica .

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